molecular formula C8H16N4O B8015826 N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine

N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B8015826
M. Wt: 184.24 g/mol
InChI Key: ZKEWDRKTIBAAKT-UHFFFAOYSA-N
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Description

N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine is a heterocyclic compound that features a pyrazole ring substituted with a 3-methoxypropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves the reaction of 3-methoxypropylamine with a suitable pyrazole precursor. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve catalytic hydrogenation or the use of hydrazine hydrate for reduction, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the methoxypropyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-(3-methoxypropyl)-1-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-N-(3-methoxypropyl)-1-methylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O/c1-12-6-7(9)8(11-12)10-4-3-5-13-2/h6H,3-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEWDRKTIBAAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NCCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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